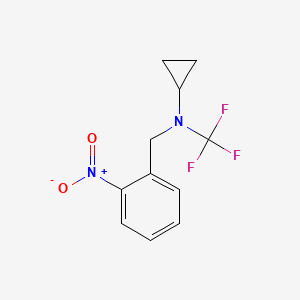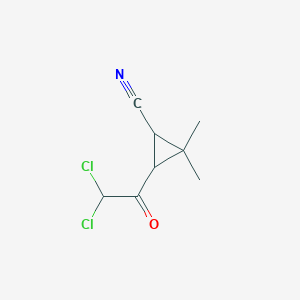![molecular formula C14H24BrNO2 B13948887 tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13948887.png)
tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. The tert-butyl group and bromomethyl group attached to the azaspiro structure make this compound particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced through a bromination reaction. This step requires the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Protection of the Carboxylate Group: The carboxylate group is protected using a tert-butyl esterification reaction. This involves the use of tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Applications De Recherche Scientifique
tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a precursor in various organic reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications, such as in drug design and development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Similar spirocyclic structure but lacks the bromomethyl group.
tert-Butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate: Contains a different spirocyclic core and functional groups.
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride: Similar structure with a hydrochloride salt form.
Uniqueness
The presence of the bromomethyl group in tert-Butyl 7-(bromomethyl)-2-azaspiro[44]nonane-2-carboxylate makes it unique compared to other similar compounds
Propriétés
Formule moléculaire |
C14H24BrNO2 |
|---|---|
Poids moléculaire |
318.25 g/mol |
Nom IUPAC |
tert-butyl 8-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C14H24BrNO2/c1-13(2,3)18-12(17)16-7-6-14(10-16)5-4-11(8-14)9-15/h11H,4-10H2,1-3H3 |
Clé InChI |
QIDVWVDMNQVBNC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


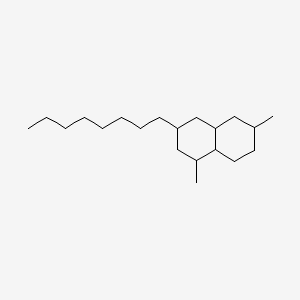
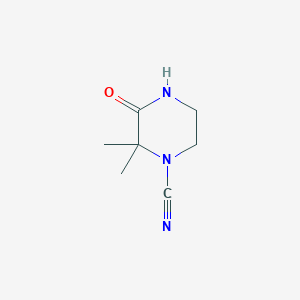
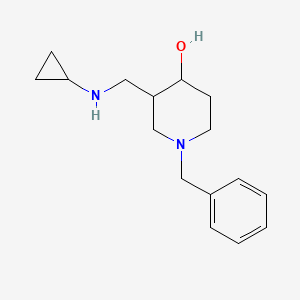
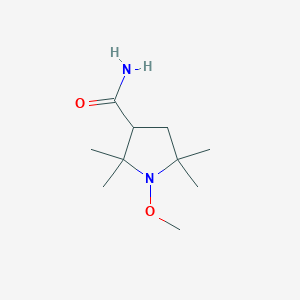

![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13948836.png)
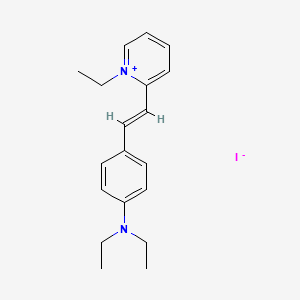
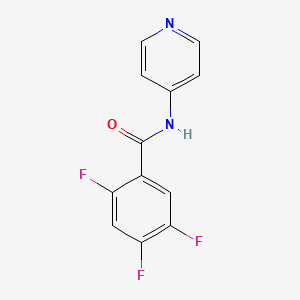

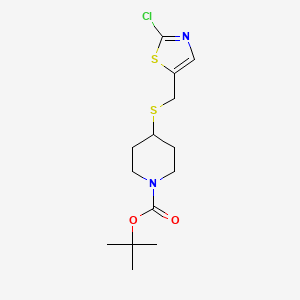

![2,4,6-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13948891.png)
